Linker Length Gate: One-Atom Shortening Reduces PLAP Potency 20-Fold
The target compound (Compound 1) carries a thioether-ketone linker connecting the catechol ring to the pyrimidine. Shortening this linker by one carbon atom and removing the ketone carbonyl to yield Compound 22 produced a 20.5-fold loss in PLAP inhibitory potency [1]. This demonstrates that the exact linker geometry and the ketone moiety are critical for retaining low-micromolar PLAP inhibition.
| Evidence Dimension | PLAP enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 2.5 ± 0.1 μM (Compound 1) |
| Comparator Or Baseline | 51.2 ± 5.7 μM (Compound 22; linker shortened by one atom, ketone removed) |
| Quantified Difference | 20.5-fold weaker inhibition for the linker-shortened analog |
| Conditions | Luminescent PLAP assay with CDP-star substrate; 30-min incubation at room temperature; values are mean ± SD of three experiments; same assay plate and enzyme preparation |
Why This Matters
Procurement specifications requiring the intact thioether-ketone linker are essential because even a single-atom truncation destroys PLAP inhibitory potency, ruling out simpler or cheaper linker-truncated analogs.
- [1] Lanier M, Sergienko E, Simão AM, Su Y, Chung T, Millán JL, Cashman JR. Design and synthesis of selective inhibitors of placental alkaline phosphatase. Bioorg Med Chem. 2010 Jan 15;18(2):573-579. Table 2: Compound 1 (IC50 = 2.5 ± 0.1 μM) vs. Compound 22 (IC50 = 51.2 ± 5.7 μM). View Source
